Cas no 338424-30-9 ((3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone)
![(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone structure](https://ja.kuujia.com/scimg/cas/338424-30-9x500.png)
(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone 化学的及び物理的性質
名前と識別子
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- 3-[(4-bromobenzenesulfinyl)methyl]-2-(4-chlorobenzoyl)-1-benzofuran
- (3-{[(4-bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
- Oprea1_523303
- (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
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- インチ: 1S/C22H14BrClO3S/c23-15-7-11-17(12-8-15)28(26)13-19-18-3-1-2-4-20(18)27-22(19)21(25)14-5-9-16(24)10-6-14/h1-12H,13H2
- InChIKey: MEYVJSYKHWJZJF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)S(CC1=C(C(C2C=CC(=CC=2)Cl)=O)OC2C=CC=CC1=2)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 572
- トポロジー分子極性表面積: 66.5
- 疎水性パラメータ計算基準値(XlogP): 6
(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 4J-549S-5MG |
(3-{[(4-bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone |
338424-30-9 | >90% | 5mg |
£35.00 | 2025-02-08 | |
Key Organics Ltd | 4J-549S-10MG |
(3-{[(4-bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone |
338424-30-9 | >90% | 10mg |
£48.00 | 2025-02-08 | |
Key Organics Ltd | 4J-549S-100MG |
(3-{[(4-bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone |
338424-30-9 | >90% | 100mg |
£110.00 | 2025-02-08 | |
Key Organics Ltd | 4J-549S-50MG |
(3-{[(4-bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone |
338424-30-9 | >90% | 50mg |
£77.00 | 2025-02-08 | |
Key Organics Ltd | 4J-549S-1MG |
(3-{[(4-bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone |
338424-30-9 | >90% | 1mg |
£28.00 | 2025-02-08 |
(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanoneに関する追加情報
Introduction to (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone (CAS No. 338424-30-9)
(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone, with the CAS number 338424-30-9, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a benzofuran moiety, a sulfinyl group, and substituted phenyl rings. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone is particularly noteworthy for its potential in drug discovery and development. The benzofuran core is a privileged scaffold in medicinal chemistry, often associated with various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The presence of the sulfinyl group and the substituted phenyl rings further enhances its pharmacological profile, making it a promising candidate for further investigation.
Recent studies have explored the biological activities of (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone. One notable area of research is its potential as an anticancer agent. In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer therapy.
Another area of interest is the anti-inflammatory properties of (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone. Inflammatory diseases are a major health concern worldwide, and there is a continuous need for new and effective anti-inflammatory agents. Preliminary studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory drug.
The pharmacokinetic properties of (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone have also been investigated. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for a drug candidate to be considered for clinical development. The compound's stability in various physiological conditions and its ability to cross biological membranes are key factors that contribute to its potential therapeutic efficacy.
In addition to its biological activities, the synthetic accessibility of (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone is another important aspect to consider. The compound can be synthesized through a series of well-established chemical reactions, making it feasible for large-scale production. This synthetic route involves the formation of the benzofuran core followed by the introduction of the sulfinyl group and the substituted phenyl rings. The ease of synthesis and scalability are crucial for advancing this compound from the laboratory to clinical trials.
The safety profile of (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
Future research on (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
In conclusion, (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone (CAS No. 338424-30-9) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further development as a potential therapeutic agent. Ongoing research will continue to elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications.
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